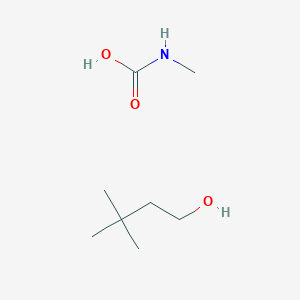
3,3-Dimethylbutan-1-ol;methylcarbamic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethylbutan-1-ol: is a structural analog of choline, known for its ability to inhibit microbial trimethylamine formation in mice and human feces . This compound is also referred to as neohexanol and has a molecular formula of C6H14O . It is found in some balsamic vinegars, red wines, and certain cold-pressed extra virgin olive oils and grape seed oils .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3,3-Dimethylbutan-1-ol can be synthesized through various methods. One common approach involves the reduction of 3,3-dimethylbutanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods: In industrial settings, 3,3-Dimethylbutan-1-ol is produced through the catalytic hydrogenation of 3,3-dimethylbutanal. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: PCC, CrO3, acidic medium
Reduction: H2, metal catalyst (Pd/C)
Substitution: SOCl2, PBr3
Major Products Formed:
Oxidation: 3,3-Dimethylbutanal
Reduction: 3,3-Dimethylbutane
Substitution: 3,3-Dimethylbutyl halides
Scientific Research Applications
Chemistry: 3,3-Dimethylbutan-1-ol is used as a ligand in the preparation of nickel-based single-molecule magnets . It is also a precursor in the synthesis of hydrocarbon surfactants .
Biology: The compound has been studied for its role in inhibiting microbial trimethylamine formation, which has implications in reducing plasma trimethylamine N-oxide levels and potentially mitigating cardiovascular diseases .
Medicine: Research indicates that 3,3-Dimethylbutan-1-ol can inhibit the signaling pathways of p65 NF-κB and TGF-β1/Smad3, making it a potential candidate for treating cardiovascular diseases .
Industry: It is used in the synthesis of lipophilic alkyl parabens, which are antifungal agents .
Mechanism of Action
3,3-Dimethylbutan-1-ol exerts its effects by inhibiting microbial trimethylamine formation, thereby reducing plasma trimethylamine N-oxide levels . This inhibition occurs through the suppression of the p65 NF-κB and TGF-β1/Smad3 signaling pathways . The compound’s molecular targets include microbial enzymes involved in trimethylamine production .
Comparison with Similar Compounds
- 3,3-Dimethylbutanal
- 3,3-Dimethylbutane
- 3,3-Dimethylbutyl halides
Comparison: 3,3-Dimethylbutan-1-ol is unique due to its ability to inhibit microbial trimethylamine formation, a property not shared by its analogs like 3,3-dimethylbutanal or 3,3-dimethylbutane . Additionally, its role in inhibiting specific signaling pathways (p65 NF-κB and TGF-β1/Smad3) sets it apart from other similar compounds .
Properties
CAS No. |
64961-02-0 |
|---|---|
Molecular Formula |
C8H19NO3 |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
3,3-dimethylbutan-1-ol;methylcarbamic acid |
InChI |
InChI=1S/C6H14O.C2H5NO2/c1-6(2,3)4-5-7;1-3-2(4)5/h7H,4-5H2,1-3H3;3H,1H3,(H,4,5) |
InChI Key |
IBYHDGDKGWWUBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCO.CNC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



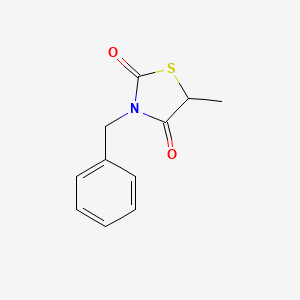

![S-[(4-Chloro-2-hydroxyphenyl)methyl] ethylcarbamothioate](/img/structure/B14494367.png)
![{[Methyl(diphenyl)silyl]ethynyl}bis(2-methylphenyl)arsane](/img/structure/B14494368.png)
![2-Methoxy-4-[4-(trifluoromethyl)phenoxy]phenol](/img/structure/B14494373.png)
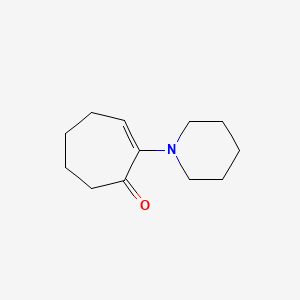
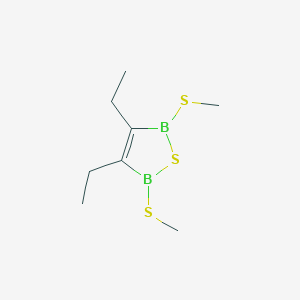
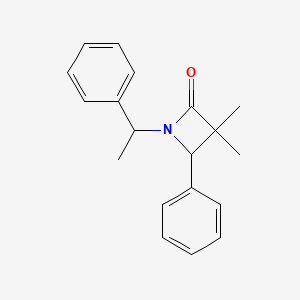
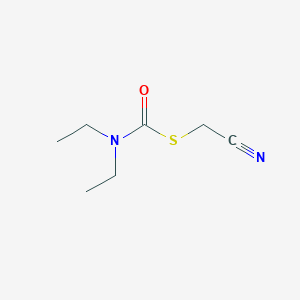
![7-Methoxy-2,2,8-trimethyl-6-oxabicyclo[3.2.1]octane](/img/structure/B14494404.png)
![2-(8-Methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)ethyl 2-phenylcyclopentane-1-carboxylate](/img/structure/B14494412.png)
![2-Amino-5-chloro-N-[2-(4-methylphenyl)ethyl]benzamide](/img/structure/B14494423.png)
![1,5-Dimethyl-1,3,5-triphenyl-1,3,5-tris[(propan-2-yl)oxy]trisiloxane](/img/structure/B14494430.png)
